11-Oxoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxoundecanoic acid is a synthetic fatty acid derivative that belongs to the oxo-fatty acid family. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its anti-inflammatory and anti-cancer properties.
Preparation Methods
11-Oxoundecanoic acid can be synthesized through various methods. One common synthetic route involves the esterification of undecanoic acid with methanol in the presence of a catalyst. The reaction is carried out by adding undecanoic acid and methanol to a reactor and allowing the esterification reaction to proceed under controlled conditions. After the reaction is complete, the product is purified through distillation and other purification techniques .
Chemical Reactions Analysis
11-Oxoundecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound derivatives with different functional groups .
Scientific Research Applications
11-Oxoundecanoic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology and medicine, it has been studied for its potential therapeutic effects, including its anti-inflammatory and anti-cancer properties. Additionally, it has industrial applications, such as in the production of polyamides and other polymers .
Mechanism of Action
The mechanism of action of 11-Oxoundecanoic acid involves modulation of metabolic pathways. It exerts its effects by influencing the expression of genes critical for various cellular processes. For instance, it can trigger oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately affecting cell viability .
Comparison with Similar Compounds
11-Oxoundecanoic acid can be compared to other similar compounds, such as 11-Methoxy-11-oxoundecanoic acid and 11-Aminoundecanoic acid. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties. For example, 11-Methoxy-11-oxoundecanoic acid has a methoxy group, which imparts different reactivity and applications compared to this compound .
Similar Compounds
- 11-Methoxy-11-oxoundecanoic acid
- 11-Aminoundecanoic acid
- 11-Oxododecanoic acid
Properties
IUPAC Name |
11-oxoundecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h10H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVCRPNBPLGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608823 |
Source
|
Record name | 11-Oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53163-99-8 |
Source
|
Record name | 11-Oxoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53163-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.